molecular formula C5H9ClN2O2 B1266187 3-Aminopiperidine-2,6-dione hydrochloride CAS No. 2686-86-4

3-Aminopiperidine-2,6-dione hydrochloride

Cat. No.: B1266187
CAS No.: 2686-86-4
M. Wt: 164.59 g/mol
InChI Key: YCPULGHBTPQLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminopiperidine-2,6-dione hydrochloride is an organic compound with the molecular formula C5H9ClN2O2. It is a derivative of piperidine and is characterized by the presence of an amino group at the third position and two keto groups at the second and sixth positions. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, including thalidomide analogs such as lenalidomide and pomalidomide .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Aminopiperidine-2,6-dione hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be a reagent for preparing lenalidomide, which can induce ubiquitination and degradation of CK1α in del (5q) MDS . Additionally, it can be used to prepare phthalimide conjugates that promote ligand-dependent target protein degradation . These interactions highlight the compound’s importance in modulating protein functions and biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with Cereblon, a protein targeted by immunomodulatory drugs, leading to changes in the expression of genes involved in immune responses . This interaction can modulate the activity of various signaling pathways, thereby influencing cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It is involved in enzyme inhibition or activation and changes in gene expression. The compound is synthesized from commercially available Cbz-L-glutamine and is used in the preparation of lenalidomide, which can induce ubiquitination and degradation of specific proteins . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, it has been shown to be a biosynthetic intermediate of microbial blue pigment indigoidine, which involves a series of enzymatic reactions . These studies provide insights into the temporal dynamics of the compound’s activity and its potential long-term effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, as well as toxic or adverse effects at high doses. For example, it has been reported to be a potent teratogenic agent in rats, rabbits, and monkeys, with higher potency than thalidomide . These findings underscore the importance of dosage considerations in the compound’s application and potential therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound is a key intermediate in the biosynthesis of indigoidine, a microbial blue pigment

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation. For instance, it is stored under inert atmosphere conditions to maintain its stability . Understanding these transport mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Aminopiperidine-2,6-dione hydrochloride typically involves the following steps :

    Starting Material: The synthesis begins with L-Glutamine.

    Protection: In an alkaline medium, L-Glutamine undergoes protection to form N-tertiary fourth oxygen formoxyl-L-Glutamine.

    Cyclization: Under anhydrous conditions and catalyzed by N-4-dimethylaminopyridine, the protected L-Glutamine undergoes cyclization to form N-tertiary fourth oxygen formoxyl-3-amino-2,6-piperidine dione.

    Deprotection: The cyclized product is then deprotected in an acid medium to yield this compound.

This method is advantageous due to its mild reaction conditions, high purity of the final product, and cost-effectiveness, making it suitable for industrial production .

Chemical Reactions Analysis

3-Aminopiperidine-2,6-dione hydrochloride undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Major products formed from these reactions include hydroxylated derivatives and substituted piperidine compounds .

Scientific Research Applications

3-Aminopiperidine-2,6-dione hydrochloride has several scientific research applications :

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates.

    Biology: This compound serves as a biosynthetic intermediate in the production of microbial pigments like indigoidine.

    Medicine: It is a key intermediate in the synthesis of thalidomide analogs, which are used to treat multiple myeloma and other conditions.

    Industry: It is utilized in the development of protein degrader building blocks and other functionalized ligands.

Comparison with Similar Compounds

3-Aminopiperidine-2,6-dione hydrochloride is similar to other compounds such as :

    Thalidomide: Used as a sedative and for its anti-inflammatory properties.

    Lenalidomide: An analog of thalidomide with enhanced potency and fewer side effects.

    Pomalidomide: Another thalidomide analog used in the treatment of multiple myeloma.

The uniqueness of this compound lies in its specific structure, which makes it a crucial intermediate in the synthesis of these therapeutic agents .

Properties

IUPAC Name

3-aminopiperidine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPULGHBTPQLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947609
Record name 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2686-86-4, 24666-56-6
Record name 2,6-Piperidinedione, 3-amino-, monohydrochloride, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002686864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Piperidinedione, 3-amino-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024666566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminopiperidine-2,6-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Glutamimide hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V22J5M2KYT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminopiperidine-2,6-dione hydrochloride
Reactant of Route 2
3-Aminopiperidine-2,6-dione hydrochloride
Reactant of Route 3
3-Aminopiperidine-2,6-dione hydrochloride
Reactant of Route 4
3-Aminopiperidine-2,6-dione hydrochloride
Reactant of Route 5
3-Aminopiperidine-2,6-dione hydrochloride
Reactant of Route 6
3-Aminopiperidine-2,6-dione hydrochloride
Customer
Q & A

Q1: What is the role of 3-Aminopiperidine-2,6-dione hydrochloride in pomalidomide synthesis?

A1: this compound serves as a crucial starting material in a novel synthesis route for pomalidomide. [] It reacts with 4-nitroisobenzofuran-1,3-dione through a three-step process to yield the final product, pomalidomide. [] This new method offers a more efficient and environmentally friendly alternative to existing synthesis pathways. []

Q2: What are the advantages of this new synthesis route using this compound?

A2: The research highlights several advantages of this novel synthesis route using this compound:

  • Higher Yield: The three-step reaction results in a total yield of 65%, a significant improvement over some previous methods. []
  • High Purity: The synthesized pomalidomide exhibits a high-performance liquid chromatographic (HPLC) purity of 99.56%. []
  • Reduced Palladium Residue: This method results in a low palladium residue level of 2 ppm, minimizing potential contamination. []
  • Environmental Friendliness: The paper suggests this method is more environmentally friendly compared to some existing pomalidomide synthesis routes, although specific details are not provided. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.